Trehalulose - 51411-23-5

Trehalulose

Catalog Number: EVT-315034
CAS Number: 51411-23-5
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-O-alpha-D-Glucopyranosyl-D-fructose" is a derivative of carbohydrates and involves the combination of glucose and fructose units. This type of glycosidic linkage is significant in the field of biochemistry and has implications in various biological processes and applications. The analysis of this compound encompasses the preparation, characterization, and enzymatic reactions that it undergoes, as well as its potential applications in different fields.

Trehalulose

  • Compound Description: Trehalulose, also known as 1-O-α-D-glucopyranosyl-D-fructose, is a disaccharide composed of glucose and fructose units linked by an α-1,1 glycosidic bond. [, , ]
  • Relevance: Trehalulose is an isomer of 1-O-alpha-D-Glucopyranosyl-D-fructose, meaning they share the same chemical formula (C12H22O11) but differ in the arrangement of atoms. While 1-O-alpha-D-Glucopyranosyl-D-fructose has an alpha linkage between the glucose and fructose units, Trehalulose has a beta linkage at the same position. Trehalulose is found naturally in honey. []

Isomaltulose (Palatinose)

  • Compound Description: Isomaltulose, also known as palatinose and 6-O-α-D-glucopyranosyl-D-fructose, is a disaccharide isomer of sucrose and trehalulose. It consists of glucose and fructose units linked by an α-1,6 glycosidic bond. []
  • Relevance: Similar to Trehalulose, Isomaltulose is an isomer of 1-O-alpha-D-Glucopyranosyl-D-fructose. Both compounds are disaccharides with the same constituent monosaccharides but differ in the linkage position between the glucose and fructose units. Isomaltulose has an alpha linkage at the 1,6 position of fructose, while 1-O-alpha-D-Glucopyranosyl-D-fructose has an alpha linkage at the 1,1 position of fructose. []

1,5-Anhydro-4-O-β-D-glucopyranosyl-D-fructose (βGlc(1→4)AF)

  • Compound Description: βGlc(1→4)AF is a disaccharide analog of cellulose, with the C2 hydroxyl group of the glucose unit oxidized. It is synthesized from 1,5-anhydro-D-fructose and α-D-glucose 1-phosphate using cellobiose phosphorylase. []
  • Relevance: βGlc(1→4)AF is structurally related to 1-O-alpha-D-Glucopyranosyl-D-fructose through their shared fructose component. Both compounds contain a fructose molecule, but the linkage and the connected monosaccharide differ. βGlc(1→4)AF features a β-1,4 linkage with a glucose molecule, whereas 1-O-alpha-D-Glucopyranosyl-D-fructose has an α-1,1 linkage with another glucose molecule. Notably, βGlc(1→4)AF spontaneously decomposes via β-elimination, highlighting potential instability in similar fructose-containing disaccharides. []

Sucrose

  • Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose linked by an α-1, β-2 glycosidic bond. []
  • Relevance: Sucrose serves as the starting material for the enzymatic synthesis of 1-O-alpha-D-Glucopyranosyl-D-fructose using α-glucosyltransferase from Pseudomonas mesoacidophila MX-45. [] The enzyme catalyzes the transfer of a glucose unit from sucrose to another sucrose molecule, forming 1-O-alpha-D-Glucopyranosyl-D-fructose. [] This direct enzymatic conversion highlights the structural similarity between sucrose and 1-O-alpha-D-Glucopyranosyl-D-fructose, both being disaccharides composed of glucose and fructose units.
Applications in Various Fields

The study of glycosidic compounds such as 1-O-alpha-D-Glucopyranosyl-D-fructose has numerous applications across different fields. In the medical field, the understanding of enzymes like the hepatic NADPH-dependent reductase can lead to insights into metabolic pathways involving sugar alcohols like 1,5-anhydro-D-glucitol, which may have implications for diabetes research and treatment2. In the food industry, the enzymatic modification of sugars can lead to the development of new sweeteners or the alteration of nutritional properties of food products1. Furthermore, in biotechnology, enzymes that modify sugars are used in the synthesis of complex carbohydrates for drug delivery systems or the production of bioactive compounds1 2.

Source and Classification

Trehalulose is synthesized mainly from sucrose through the action of specific enzymes known as sucrose isomerases. These enzymes catalyze the rearrangement of sucrose to produce trehalulose alongside other products such as isomaltulose. It can be found in small quantities in certain plants and microorganisms, but it is not commonly present in significant amounts in nature compared to other sugars like sucrose or trehalose .

Synthesis Analysis

The synthesis of trehalulose typically involves enzymatic reactions facilitated by sucrose isomerase or amylosucrase enzymes. The process can be summarized as follows:

  1. Enzymatic Reaction: Sucrose isomerases catalyze the conversion of sucrose into trehalulose through an intramolecular rearrangement.
  2. Reaction Conditions: The synthesis often occurs under mild conditions (e.g., at moderate temperatures and pH levels), which enhances enzyme activity and product yield.
  3. Byproduct Formation: During this process, other sugars such as isomaltulose may also be formed, necessitating purification steps to isolate trehalulose effectively.

For example, research has demonstrated that using an amylosucrase enzyme isolated from Deinococcus deserti can selectively produce trehalulose from sucrose, highlighting a unique biochemical pathway for its synthesis .

Molecular Structure Analysis

Trehalulose has a molecular formula of C12H22O11C_{12}H_{22}O_{11} and a molecular weight of approximately 342.30 g/mol. Its structural characteristics include:

  • Glycosidic Linkage: The glucose units are connected via an α(1→1) glycosidic bond, distinguishing it from trehalose, which has an α(1→1) linkage as well but differs in the configuration.
  • Anomeric Carbon: The anomeric carbon in one glucose unit contributes to the non-reducing nature of trehalulose, making it stable under various conditions compared to reducing sugars.

The structural integrity of trehalulose contributes to its functional properties, such as resistance to hydrolysis and Maillard reactions, which are common with other sugars .

Chemical Reactions Analysis

Trehalulose undergoes various chemical reactions that can be classified into:

  • Hydrolysis: In the presence of water and specific enzymes such as trehalase, trehalulose can be hydrolyzed into two glucose molecules.
  • Fermentation: Certain microorganisms can ferment trehalulose, producing ethanol and carbon dioxide.
  • Isomerization: Under specific conditions, trehalulose can be converted back to sucrose or other disaccharides through enzymatic action.

These reactions are significant for understanding how trehalulose can be utilized or transformed in industrial applications .

Mechanism of Action

The mechanism by which trehalulose functions in biological systems primarily revolves around its role as a stabilizing agent. It helps protect cells against osmotic stress and dehydration by stabilizing proteins and cellular membranes.

  • Cellular Protection: Trehalulose acts similarly to trehalose in providing protection during stress conditions such as high temperatures or desiccation.
  • Metabolic Regulation: In some organisms, trehalulose may influence metabolic pathways by acting as a signaling molecule or energy source under specific conditions.

Research indicates that the presence of trehalose and its derivatives like trehalulose plays a crucial role in survival mechanisms for various organisms during environmental stresses .

Physical and Chemical Properties Analysis

Trehalulose exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water, contributing to its utility in various formulations.
  • Stability: Trehalulose is stable under acidic conditions and does not readily participate in Maillard reactions due to its non-reducing nature.
  • Thermal Properties: It has a melting point around 325 °C and shows high thermal stability, making it suitable for applications requiring heat processing .

These properties make trehalulose an attractive candidate for use in food preservation, pharmaceuticals, and cosmetic formulations.

Applications

Trehalulose has a range of scientific applications across various fields:

  • Food Industry: Due to its low glycemic index and stability, it is used as a sweetener and preservative in food products.
  • Pharmaceuticals: Its protective qualities make it useful for stabilizing proteins and enzymes in drug formulations.
  • Biotechnology: Trehalulose can serve as a substrate for microbial fermentation processes aimed at producing biofuels or biochemicals.

Recent studies have also explored its potential role in gene delivery systems due to its biocompatibility when modified into polymeric forms .

Properties

CAS Number

51411-23-5

Product Name

Trehalulose

IUPAC Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2

InChI Key

NMXLJRHBJVMYPD-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O

Synonyms

1-O-alpha-D-glucopyranosyl-D-fructose;trehalulose;1-O-α-D-Glucopyranosyl-D-fructose;D-Fructose, 1-O-a-D-glucopyranosyl-

Canonical SMILES

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

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